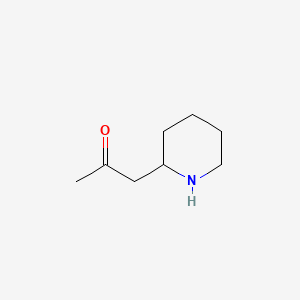Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.
Pelletierine
CAS No.: 4396-01-4
Cat. No.: VC7844879
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4396-01-4 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-piperidin-2-ylpropan-2-one |
| Standard InChI | InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 |
| Standard InChI Key | JEIZLWNUBXHADF-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1CCCCN1 |
| Canonical SMILES | CC(=O)CC1CCCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Pelletierine (IUPAC name: 1-(piperidin-2-yl)propan-2-one) belongs to the class of aliphatic heteromonocyclic compounds, with a molecular formula of and a molecular weight of 141.211 g/mol . Its structure comprises a piperidine ring substituted at the 2-position with an acetonyl group (), conferring both basic and ketonic properties.
Stereochemical Variants
The compound exists in enantiomeric forms:
-
(R)-Pelletierine (CAS 2858-66-4), naturally occurring in pomegranates .
-
(S)-Pelletierine, typically synthesized through asymmetric methods .
The racemic mixture (-pelletierine) was first reported by Tanret in 1878 during studies of Punica granatum alkaloids .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 195°C (racemic) | |
| Density () | 0.988 g/cm³ | |
| Solubility | Miscible in ethanol, ether; 5% aqueous solubility | |
| Hydrochloride mp | 145°C (crystalline) |
Natural Occurrence and Isolation
Biosynthetic Pathways
Recent studies using Huperzia serrata cell cultures revealed a non-enzymatic Mannich-like condensation mechanism :
-
Δ¹-Piperideine formation from lysine decarboxylation.
-
3-Oxoglutaric acid production via type III polyketide synthases (HsPKS4/PcPKS1).
-
Spontaneous condensation yielding pelletierine ( at pH 7.4) .
This pathway explains its role as a biosynthetic precursor to Lycopodium alkaloids like huperzine A, a potent acetylcholinesterase inhibitor .
Synthetic Methodologies
Classical Syntheses
Early approaches (1949–1967) relied on:
-
Anet's method: Cyclization of -methyl-5-aminopentan-2-one (32% yield) .
-
Beyerman's resolution: Chiral separation using L-(+)-tartaric acid (ee 68%) .
Modern Asymmetric Routes
Three enantioselective strategies dominate contemporary synthesis :
Proline-Mediated Mannich Reaction
-
Catalyst: L-Proline (20 mol%)
-
Conditions: , −20°C, 72h
Organocatalytic Aza-Michael Addition
-
Catalyst: 9-Aminoquinine (10 mol%)
-
Substrate: -protected α,β-unsaturated ketone
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | ee (%) | Time (h) |
|---|---|---|---|
| Classical Resolution | 45 | 68 | 120 |
| Proline Mannich | 78 | 80 | 72 |
| Aza-Michael Organocat. | 85 | 92 | 48 |
Pharmacological and Industrial Applications
Neurological Therapeutics
As a huperzine A precursor, pelletierine derivatives show promise for:
Agricultural Biocontrol
-
Nematicidal activity: 85% mortality in Meloidogyne incognita at 500 ppm .
-
Antifungal properties: Inhibits Botrytis cinerea spore germination (MIC 250 μg/mL) .
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 3.78 (dt, J = 12.4, 3.1 Hz, 1H, H-2'), 2.86 (dd, J = 16.2, 5.3 Hz, 1H, H-1), 2.42 (s, 3H, COCH₃) .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume